4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
Overview
Description
. This compound is characterized by its bromine atom and a fused ring system, which contributes to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one typically involves the bromination of its precursor, 10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one14C)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one .... This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in the study of biological systems and as a tool in molecular biology research.
Industry: It is used in the production of materials and chemicals with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one can be compared with other similar compounds, such as:
Dibenzosuberone: A structurally related compound with similar reactivity and applications.
10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-one: The precursor compound without the bromine atom.
10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one: A compound with two bromine atoms, leading to different reactivity and properties.
These compounds share similarities in their fused ring structures but differ in their substituents and reactivity profiles, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-13-7-3-5-11-9-8-10-4-1-2-6-12(10)15(17)14(11)13/h1-7H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCRYDCGKUIJOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C3=C1C=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722925 | |
Record name | 4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-90-9 | |
Record name | 4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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